molecular formula C9H6N2O3 B1589245 2-(4-Nitrophenyl)oxazole CAS No. 62882-08-0

2-(4-Nitrophenyl)oxazole

Cat. No. B1589245
CAS RN: 62882-08-0
M. Wt: 190.16 g/mol
InChI Key: XHBVYYMFLQGIJX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)oxazole is an organic compound with the empirical formula C9H6N2O3 . It is commonly used in research and industrial applications . It is a derivative of oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms .


Molecular Structure Analysis

The molecular weight of this compound is 190.16 g/mol . The molecular formula is C9H6N2O3 . The SMILES string representation is [O-]N+c1ccc(cc1)-c2ncco2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available sources, oxazoles in general are known to be involved in a wide range of chemical reactions . Oxazoles are a class of heterocyclic compounds that have gained attention in recent times due to their increasing importance in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

The density of this compound is 1.334g/cm3 . It has a boiling point of 346.23ºC at 760 mmHg . The melting point is not specified in the available sources . The flash point is 163.194ºC .

Scientific Research Applications

Antibacterial and Antifungal Agents

  • Synthesis of 4-Thiazolidinone Derivatives : Research by Samadhiya et al. (2014) involved the creation of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole from 2-amino-5-nitrothiazole, which exhibited antibacterial, antifungal, and antitubercular properties.

Antioxidant and Anticancer Activity

  • Novel 2,4-Diphenyloxazole Derivatives : A study by Mathew et al. (2013) synthesized various oxazole derivatives and evaluated their in vitro antioxidant and anticancer activity. Particularly, a compound with a 4-nitro-3-hydroxy phenyl substitution showed notable free radical scavenging and anticancer potential.

Visceral Leishmaniasis Treatment

  • Antitubercular 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles : Thompson et al. (2016) identified DNDI-VL-2098, a 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivative, as a potential drug candidate for visceral leishmaniasis, showcasing significant efficacy in a mouse model.

Coordination Chemistry

  • Oxazoline Ligands in Transition Metal Catalysis : Research by Gómez et al. (1999) highlighted the use of 1,3-oxazole ligands in asymmetric organic syntheses, emphasizing their versatility and design modularity.

Organic Synthesis and Catalysis

  • Tempering Gold Carbene Reactivities : Luo et al. (2012) found that 2,4-oxazole could be efficiently synthesized using a gold-catalyzed oxidation strategy. The study, detailed here, demonstrates the role of bidentate ligands in controlling the reactivity of gold carbenes.

Fluorescent and Colorimetric Sensor Development

  • Triazole-linked NBD for Mercury Sensing : A compound developed by Ruan et al. (2011) was used as a selective sensor for Hg2+ in aqueous solution, showcasing the utility of nitrophenyl oxazoles in environmental sensing.

Heterocyclic Chemistry

  • Synthesis of Chromono Oxazoles : Reddy and Somayajulu (1971) synthesized 2-substituted aryl-8-methyl-chromono oxazoles, including a compound with a p-nitrophenyl group, which demonstrated antibacterial activity. More information can be found here.

Molecular and Chemical Analysis

  • Interference in Nitric Oxide Measurements : An investigation by Zhang et al. (2002) into 4,5-diaminofluorescein (DAF-2) revealed that its reaction to form a fluorescent product is not specific to NO, but also reacts with other compounds, highlighting the complexity of chemical interactions in biological systems.

Safety and Hazards

When handling 2-(4-Nitrophenyl)oxazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

2-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBVYYMFLQGIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450426
Record name 2-(4-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62882-08-0
Record name 2-(4-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of p-nitro benzaldehyde (3 g, 19.8 mmol) and 2,2-diethoxy-ethylamine (2.64 g, 19.8 mmol) was heated at 100° C. for 2 hrs. The reaction mixture was cooled to room temperature and sulphuric acid (20 ml) was added. The resultant solution was added slowly to a mixture of phosphorus pentoxide (10 g) and sulphuric acid (3 ml) at 180° C. and the temperature was maintained for 30 min. The reaction mixture was cooled to room temperature and basified with saturated ammonium hydroxide solution. The resultant solid was filtered and recrystallised with ether to give 2-(4-nitro-phenyl)-oxazole (1 g, 26%).
Quantity
3 g
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reactant
Reaction Step One
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2.64 g
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reactant
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[Compound]
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resultant solution
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reactant
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10 g
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3 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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